Product packaging for Methyl 1H,1H-nonafluoropentyl ether(Cat. No.:)

Methyl 1H,1H-nonafluoropentyl ether

Cat. No.: B12063429
M. Wt: 264.09 g/mol
InChI Key: JNTDJJPQBWHDGN-UHFFFAOYSA-N
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Description

Methyl 1H,1H-nonafluoropentyl ether is a useful research compound. Its molecular formula is C6H5F9O and its molecular weight is 264.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5F9O B12063429 Methyl 1H,1H-nonafluoropentyl ether

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5F9O

Molecular Weight

264.09 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluoro-5-methoxypentane

InChI

InChI=1S/C6H5F9O/c1-16-2-3(7,8)4(9,10)5(11,12)6(13,14)15/h2H2,1H3

InChI Key

JNTDJJPQBWHDGN-UHFFFAOYSA-N

Canonical SMILES

COCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

The Trajectory of Fluorinated Ethers in Scientific Advancement

The journey of fluorinated ethers in organic chemistry and materials science has been one of continuous innovation. The introduction of fluorine into ether molecules imparts unique characteristics such as high thermal stability, chemical inertness, low surface tension, and non-flammability. yujichemtech.comlabinsights.nlfluorochemie.com These properties have made them invaluable in a multitude of applications, including as refrigerants, heat-transfer fluids, cleaning agents for electronic components, and solvents in specialized chemical reactions. yujichemtech.comlabinsights.nlwikipedia.org

The evolution began with the development of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), which were later phased out due to their detrimental impact on the ozone layer. This spurred the development of more environmentally benign alternatives, leading to the rise of hydrofluoroethers (HFEs). wikipedia.org HFEs, including Methyl 1H,1H-nonafluoropentyl ether, are characterized by zero ozone depletion potential and lower global warming potential compared to their predecessors, positioning them as more sustainable options in various industrial and scientific settings. yujichemtech.com

Methyl 1h,1h Nonafluoropentyl Ether: a Subject of Focused Research

Methyl 1H,1H-nonafluoropentyl ether, with the chemical formula C₅H₃F₉O, is a partially fluorinated ether. Its significance as a research subject is intrinsically linked to the broader importance of hydrofluoroethers. While extensive research has been conducted on its isomers, such as methyl nonafluorobutyl ether (a component of HFE-7100), this compound itself represents a more specific area of investigation. wikipedia.orgresearchgate.net The subtle yet crucial difference in the position of the hydrogen atoms—at the "1H,1H" position—can influence the physicochemical properties and, consequently, the potential applications of the molecule.

The study of this specific isomer allows researchers to probe the structure-property relationships within the HFE family. Understanding how the placement of non-fluorinated segments affects properties like boiling point, viscosity, and solvency is critical for the rational design of new functional fluids and materials. The scarcity of dedicated research on this compound, in contrast to its more commercialized isomers, highlights a gap in the scientific literature and underscores the potential for new discoveries in this area.

Bridging Disciplines: the Interdisciplinary Importance

Established Synthetic Pathways for Fluorinated Alkyl Ethers

The construction of the ether linkage in highly fluorinated molecules can be accomplished through several established organic reactions. The choice of method often depends on the specific structure of the target ether, the availability of starting materials, and desired reaction efficiency.

Williamson Ether Synthesis Approaches and Optimization

The Williamson ether synthesis is a cornerstone method for preparing both symmetrical and asymmetrical ethers. byjus.com It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide or other suitable leaving group from an alkylating agent. masterorganicchemistry.comyoutube.com For the synthesis of this compound, this would typically involve the reaction of a sodium or potassium salt of 1H,1H-nonafluoropentan-1-ol with a methyl halide (e.g., methyl iodide).

The reaction mechanism is a single-step process where the alkoxide performs a backside attack on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry if the carbon is chiral. libretexts.org

Reaction: CF₃(CF₂)₃CH₂O⁻Na⁺ + CH₃-I → CF₃(CF₂)₃CH₂OCH₃ + NaI

Optimization Strategies: The efficiency of the Williamson synthesis is highly dependent on several factors. Key variables that are often optimized include the choice of base, solvent, and temperature. mdpi.com

Base and Solvent: Strong bases like sodium hydride (NaH) are frequently used to deprotonate the alcohol, forming the alkoxide in situ. youtube.com The use of NaH is advantageous as the byproduct, hydrogen gas, simply bubbles out of the reaction mixture. youtube.com Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they effectively solvate the cation, enhancing the nucleophilicity of the alkoxide ion. libretexts.org

Leaving Group: The reactivity of the alkyl halide follows the order I > Br > Cl, consistent with the leaving group's ability. rsc.org

Steric Hindrance: As an SN2 reaction, the synthesis is most efficient with unhindered, primary alkyl halides. masterorganicchemistry.com The use of secondary or tertiary alkyl halides can lead to competing E2 elimination reactions, where the alkoxide acts as a base rather than a nucleophile. byjus.com

Table 1: Influence of Base and Solvent on Williamson Ether Synthesis Yield. mdpi.com
BaseSolventGeneral Yield (%)
Sodium Hydride (NaH)Dimethylformamide (DMF)85
Potassium tert-butoxide (KOtBu)Dimethyl Sulfoxide (DMSO)90
Sodium Hydroxide (B78521) (NaOH)Water (H₂O)40

Microwave-assisted Williamson synthesis has also emerged as a technique to significantly reduce reaction times from hours to minutes. researchgate.net

Fluoroalkylation Reactions via Silver Fluoride (B91410) Mediation

Silver-mediated reactions represent an important strategy for the formation of carbon-fluorine bonds and the synthesis of fluorinated compounds. While direct fluoroalkylation of an alkoxide with a fluorinating agent is less common than the Williamson approach, silver salts play a crucial role in various fluorination methodologies that can lead to fluorinated ethers.

A notable method is the silver-mediated oxidative O-trifluoromethylation of alcohols. nih.gov This approach uses a silver catalyst to facilitate the transfer of a CF₃ group from a silicon-based reagent (like TMSCF₃) to an alcohol, forming a trifluoromethyl ether. nih.gov While this specific reaction yields a trifluoromethyl ether, the underlying principle demonstrates the utility of silver in mediating the formation of fluoroalkyl ether linkages under mild conditions. nih.gov

Furthermore, silver salts like silver nitrate (B79036) (AgNO₃) have been employed in catalytic decarboxylative fluorination, and silver fluoride has been used for hydrofluorination reactions. mdpi.comescholarship.org In some challenging Williamson syntheses, silver oxide (Ag₂O) can be used to assist the departure of the halide leaving group. byjus.com These methods underscore the potential of silver-based reagents and catalysts in the synthesis of complex fluorinated molecules, including ethers like this compound, by facilitating the crucial C-F or C-O bond-forming steps.

Alkoxymercuration-Demercuration Reactions

The alkoxymercuration-demercuration reaction is a powerful, two-step method for the synthesis of ethers from alkenes and alcohols. byjus.com This pathway reliably produces the Markovnikov product without the carbocation rearrangements that can plague traditional acid-catalyzed additions. libretexts.org To synthesize a fluorinated ether via this route, one would react a fluorinated alcohol with an appropriate alkene in the presence of a mercury salt, followed by a reduction step.

The reaction proceeds via an electrophilic addition mechanism:

Alkoxymercuration: The alkene's π-bond attacks the mercuric acetate (B1210297) [Hg(OAc)₂], forming a cyclic mercurinium ion intermediate. This three-membered ring stabilizes the positive charge and prevents rearrangements. libretexts.orgmasterorganicchemistry.com The alcohol then attacks the more substituted carbon of the mercurinium ion bridge, leading to anti-addition stereochemistry. byjus.com

Demercuration: The resulting organomercury intermediate is then treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom to yield the final ether product. masterorganicchemistry.com

For example, reacting 1-pentene (B89616) with 1H,1H-nonafluoropentan-1-ol would not yield the target ether, but reacting nonafluoro-1-pentene with methanol (B129727) would be a potential, though challenging, route due to the electron-deficient nature of the fluorinated alkene. The primary advantage of this method is its high regioselectivity and the avoidance of unwanted side products from rearrangements. libretexts.org

Alternative and Emerging Synthetic Strategies

Beyond the classical methods, several other strategies have been developed for synthesizing fluorinated ethers.

Addition of Alcohols to Fluoroolefins: The reaction of alcohols or phenols with perfluoroolefins, often in the presence of a base like potassium hydroxide (KOH) or a catalyst like cesium fluoride (CsF), can produce hydrofluoroethers. sibran.ruresearchgate.net For instance, tetrafluoroethylene (B6358150) reacts with aliphatic alcohols to yield partially fluorinated ethers. sibran.ru This approach can be performed in water, offering an environmentally friendlier solvent-free procedure. researchgate.net

Palladium-Catalyzed Cross-Coupling: A modern and highly effective method involves the palladium-catalyzed C-O cross-coupling of fluorinated alcohols with (hetero)aryl bromides. researchgate.netacs.org Using specialized phosphine (B1218219) ligands (e.g., tBuBrettPhos) and a mild base, this technique features short reaction times and excellent functional group tolerance. researchgate.netacs.org

Intermolecular Dehydration: This method involves the removal of a water molecule from two alcohol molecules. While common for simple ethers, it can be applied to fluorinated alcohols as well. fluorine1.ru

Reaction with Epoxides: Fluorine-containing alcohols can react with epoxides in the presence of acid or base catalysts to open the ring and form a β-hydroxy ether, which contains a new ether linkage. fluorine1.ru

Halogen Exchange: Fluorinated ethers can sometimes be prepared by reacting a corresponding chlorinated ether with a fluorinating agent like anhydrous hydrogen fluoride (HF) in the vapor phase over a chromia catalyst. google.com

Reaction Kinetics and Thermodynamic Considerations in Etherification

The study of reaction kinetics and thermodynamics is crucial for optimizing the synthesis of ethers. The rate of etherification is influenced by temperature, reactant concentrations, and the catalyst used. Thermodynamic equilibrium determines the maximum achievable yield.

For acid-catalyzed etherification of isoamylenes with methanol, kinetic studies have shown that the reaction rate increases significantly with temperature. researchgate.net The process is often modeled using mechanisms like the Langmuir-Hinshelwood model, where reactants adsorb onto the catalyst surface before reacting. researchgate.net

Table 2: Kinetic and Thermodynamic Data for TAME Synthesis. researchgate.net
ParameterValueReactant
Activation Energy (Ea)88.1 kJ/mol2-methyl-1-butene (2M1B)
Activation Energy (Ea)102.1 kJ/mol2-methyl-2-butene (2M2B)
Reaction Temperature Range324–362 K

Novel Catalyst Systems for this compound Formation

The development of new catalysts is essential for improving the efficiency, selectivity, and environmental footprint of ether synthesis.

Palladium-based Catalysts: For modern cross-coupling reactions to form aryl ethers, specialized palladium precatalysts like tBuBrettPhos Pd G3 have proven highly effective, enabling reactions under mild conditions with broad substrate scope. researchgate.netacs.org

Phase-Transfer Catalysts: In Williamson synthesis, phase-transfer catalysts can be employed to facilitate the reaction between an aqueous phase (containing the alkoxide) and an organic phase (containing the alkyl halide).

Solid-Acid Catalysts: For etherifications involving alkenes, solid-acid catalysts such as ion-exchange resins (e.g., D005, Amberlyst 15) are widely used. researchgate.net These are easily separable from the reaction mixture, simplifying purification and allowing for continuous flow processes.

Metal Fluoride Catalysts: In reactions involving halogen exchange or addition to fluoroolefins, catalysts like cobalt trifluoride (CoF₃) or chromia (Cr₂O₃) are used, particularly in high-temperature, vapor-phase processes. fluorine1.rugoogle.com

Organocatalysts: For certain types of fluorination reactions, organocatalysts such as β,β-diaryl serine derivatives have been developed to achieve high enantioselectivity. mdpi.com

The choice of catalyst is intrinsically linked to the specific synthetic pathway being utilized. For a Williamson-type synthesis of this compound, improvements might focus on recyclable catalysts, while for alternative routes, developing catalysts that can activate the highly fluorinated substrates under mild conditions remains a key area of research.

Synthetic Routes to Structural Analogs and Derivatives of this compound

The synthesis of structural analogs and derivatives of this compound allows for the fine-tuning of its physical and chemical properties. These analogs can feature variations in the alkyl portion of the ether or modifications to the perfluorinated chain. Several synthetic methodologies can be employed to achieve this molecular diversity.

One of the most common methods for preparing ethers is the Williamson ether synthesis . This method can be adapted to produce a wide range of analogs by reacting an alkali metal salt of 1H,1H-nonafluoropentan-1-ol with various alkyl halides. This allows for the introduction of different alkyl, aryl, or functionalized groups in place of the methyl group. rsc.org

Another versatile approach involves the reaction of perfluoroolefins with alcohols . For example, hexafluoropropylene can react with various aliphatic and polyfluorinated alcohols in the presence of a base like potassium hydroxide to form partially fluorinated dialkyl ethers. acs.org These products can then be further modified.

The addition of polyfluoroalkyl iodides to alkenes represents another route to functionalized ethers. For instance, the reaction of allyl polyfluoroalkyl ethers with perfluoroalkyl iodides can yield more complex ether structures. fluorine1.ru

Direct fluorination of partially fluorinated ethers is a method to produce perfluorinated analogs. nasa.gov This process can be used to replace any remaining carbon-hydrogen bonds with carbon-fluorine bonds, leading to fully fluorinated ether structures.

The following table summarizes potential synthetic routes to various analogs and derivatives:

Analog/Derivative Type General Structure Synthetic Method Reactants Reference
Alkyl AnalogsR-O-CH₂(CF₂)₃CF₃Williamson Ether Synthesis1H,1H-Nonafluoropentan-1-ol + R-X (Alkyl Halide) rsc.org
Functionalized Alkyl Analogs(Functional Group)-R-O-CH₂(CF₂)₃CF₃Williamson Ether Synthesis1H,1H-Nonafluoropentan-1-ol + (Functional Group)-R-X acs.org
Aryl AnalogsAr-O-CH₂(CF₂)₃CF₃Nucleophilic Aromatic Substitution1H,1H-Nonafluoropentan-1-ol + Activated Aryl Halide acs.org
Perfluoroalkyl Ether AnalogsRf-O-R'fDirect Fluorination of Hydrocarbon EthersHydrocarbon Ether + F₂ nasa.gov
Vinyl Ether DerivativesRf-O-CF=CF₂Pyrolysis of Salts of Perfluoro-2-alkoxypropionic acidsC₃F₇OCF(CF₃)CO₂Na fluorine1.ru

The synthesis of functionalized perfluoropolyalkylether (PFPAE) polymers also provides insights into creating derivatives. acs.org Terminal functional groups on PFPAEs, such as acyl fluorides, can be converted into carboxylic acids, esters, and amides, which can then be reduced to alcohols or amines. acs.org These functional handles allow for the attachment of the nonafluoropentyl ether moiety to larger molecular architectures.

For instance, the reaction of 1H,1H-nonafluoropentan-1-ol with diazomethane (B1218177) has been reported as a specific method for the synthesis of methyl-fluoroalkyl ethers, providing a direct, albeit specialized, route to the parent compound. fluorine1.ru

The following table details specific examples of synthetic routes to analogs:

Target Analog Synthetic Route Key Reagents Reaction Conditions Reference
Ethyl 1H,1H-nonafluoropentyl etherWilliamson Ether SynthesisSodium 1H,1H-nonafluoropentoxide, Ethyl bromideSolvent (e.g., THF), heat rsc.org
Allyl 1H,1H-nonafluoropentyl etherWilliamson Ether SynthesisSodium 1H,1H-nonafluoropentoxide, Allyl bromideSolvent (e.g., THF) researchgate.net
Perfluoro(propyl vinyl) ether (analog precursor)PyrolysisSodium salt of perfluoro-2-propoxypropionic acidHigh temperature (e.g., 300-350°C) fluorine1.ru

By leveraging these diverse synthetic strategies, a wide array of structural analogs and derivatives of this compound can be accessed, paving the way for the development of new materials with tailored properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural determination of organic molecules. For this compound (CF₃(CF₂)₃CH₂OCH₃), a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a comprehensive understanding of its atomic connectivity and molecular architecture. It is important to note that this compound is often found in a mixture with its branched isomer, (CF₃)₂CFCF₂OCH₃. nih.govresearchgate.net NMR spectroscopy, particularly ¹⁹F NMR, is crucial for distinguishing between these isomers. nih.govresearchgate.net

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of pure this compound is expected to be relatively simple, exhibiting two distinct signals corresponding to the two different proton environments: the methylene (B1212753) (-CH₂-) group and the methoxy (B1213986) (-OCH₃) group.

The methoxy protons (-OCH₃) would appear as a sharp singlet, as they are not coupled to any neighboring protons. Its chemical shift is influenced by the adjacent oxygen atom and would typically be found in the range of 3.3-4.0 ppm. pdx.edu

The methylene protons (-CH₂-) are adjacent to a highly fluorinated alkyl chain and an oxygen atom. The strong electron-withdrawing effect of the nine fluorine atoms would cause a significant downfield shift for this signal. Furthermore, these protons are expected to show coupling to the two fluorine atoms on the adjacent difluoromethylene (-CF₂-) group, resulting in a triplet. The typical chemical shift for protons in an R-CH₂-OR environment is between 3.3 and 3.9 ppm. pdx.edu

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (J)
-OCH₃~3.3 - 4.0Singlet (s)N/A
-CH₂-> 4.0Triplet (t)³JH-F

This is an interactive data table. Click on the headers to sort.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, five distinct carbon signals are anticipated, corresponding to the methoxy carbon, the methylene carbon, and the four carbons of the nonafluoropentyl chain. The signals for the fluorinated carbons will exhibit splitting due to one-bond and multiple-bond carbon-fluorine couplings (¹JC-F, ²JC-F, etc.), which can be complex.

The methoxy carbon (-OCH₃) signal would appear in the typical range for an ether, around 50-70 ppm. youtube.comoregonstate.edudocbrown.info The methylene carbon (-CH₂-) signal would be shifted downfield due to the influence of the adjacent oxygen and the perfluoroalkyl group. The carbons within the perfluoroalkyl chain will have characteristic chemical shifts and will be split into complex multiplets due to C-F coupling. The carbon of the CF₃ group, for instance, would appear as a quartet.

Carbon Assignment Expected Chemical Shift (ppm) Expected Multiplicity
-OCH₃~50 - 70Singlet
-CH₂-~60 - 80Triplet (due to C-F coupling)
-CF₂-~105 - 125Multiplets
-CF₂-~105 - 125Multiplets
-CF₂-~105 - 125Multiplets
-CF₃~115 - 125Quartet (due to C-F coupling)

This is an interactive data table. Click on the headers to sort.

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR is a particularly powerful tool for the analysis of fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov It is instrumental in distinguishing between the linear and branched isomers of nonafluoropentyl methyl ether. nih.govresearchgate.net

For the linear isomer, this compound, four distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the four different fluorine environments in the perfluoropentyl chain. The terminal trifluoromethyl group (-CF₃) would appear as a triplet, coupled to the adjacent -CF₂- group. The three difluoromethylene groups (-CF₂-) would appear as complex multiplets due to coupling with adjacent fluorine nuclei. The relative integration of these signals would be in a 3:2:2:2 ratio.

Fluorine Assignment Expected Chemical Shift (ppm) Expected Multiplicity
-CF₃~ -81Triplet
-CF₂-~ -124 to -127Multiplet
-CF₂-~ -124 to -127Multiplet
-CF₂-~ -120 to -122Multiplet

This is an interactive data table. Click on the headers to sort. Note: Chemical shifts are relative to a standard such as CFCl₃.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can provide further confirmation of the structure of this compound. huji.ac.ilwikipedia.orgyoutube.comsdsu.edu

COSY: A ¹H-¹H COSY spectrum would show no cross-peaks, confirming the absence of proton-proton coupling between the -OCH₃ and -CH₂- groups.

HSQC: An HSQC spectrum would show correlations between the proton signals and the carbon signals to which they are directly attached. This would confirm the assignment of the -OCH₃ and -CH₂- signals in both the ¹H and ¹³C spectra.

HMBC: An HMBC spectrum would reveal long-range correlations (typically over two or three bonds). Key correlations would be expected between the methoxy protons (-OCH₃) and the methylene carbon (-CH₂-), and between the methylene protons (-CH₂-) and the adjacent difluoromethylene carbon (-CF₂-). These correlations would definitively establish the connectivity of the ether linkage.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₅H₃F₉O), the expected exact mass can be calculated with high precision.

The molecular ion peak [M]⁺ in the HRMS spectrum would confirm the molecular weight of the compound. The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions. Fragmentation patterns observed in the mass spectrum can also provide structural information. Common fragmentation pathways for ethers include cleavage of the C-O bond and alpha-cleavage.

Ion Calculated Exact Mass (m/z)
[C₅H₃F₉O]⁺250.0091
[C₄F₉]⁺ (loss of -OCH₃)218.9853
[CH₂OCH₃]⁺ (alpha-cleavage)45.0335

This is an interactive data table. Click on the headers to sort.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the gas chromatograph. Subsequently, the separated molecules are ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint.

For this compound, electron ionization (EI) at a standard energy of 70 eV would be employed. The resulting mass spectrum is characterized by the molecular ion peak and a series of fragment ions. The fragmentation of ethers typically occurs via cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage). libretexts.orgmiamioh.edu For this compound (C₅H₃F₉O), the fragmentation is expected to be influenced by the highly electronegative fluorine atoms.

The fragmentation pattern would likely involve the loss of the methyl group (-CH₃) and various fluorinated fragments. The interpretation of the mass spectrum allows for the unequivocal identification of the compound. While a specific mass spectrum for this compound is not publicly available, analysis of related compounds such as methyl nonyl ether shows characteristic fragmentation patterns that aid in structural elucidation. nist.govnist.gov

Table 1: Predicted Key Mass Fragments for this compound in GC-MS

m/z (mass-to-charge ratio) Predicted Fragment Ion Significance
250[C₅H₃F₉O]⁺Molecular Ion (M⁺)
231[C₄F₉O]⁺Loss of -CH₃
219[C₄F₇O]⁺Loss of -CH₃ and HF
181[C₃F₇]⁺Perfluoropropyl cation
69[CF₃]⁺Trifluoromethyl cation

This table is predictive and based on general fragmentation patterns of fluorinated ethers.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are essential techniques for investigating the vibrational modes of molecules, providing information about their functional groups and structure.

Infrared (IR) Spectroscopy: The IR spectrum of an ether is characterized by a strong C-O stretching vibration in the region of 1050-1250 cm⁻¹. researchgate.net For fluorinated ethers, the presence of C-F bonds introduces strong absorption bands in the 1100-1400 cm⁻¹ region. In the case of this compound, a complex pattern of strong absorptions is expected in this region due to the multiple C-F bonds. The spectrum of the closely related methoxy-nonafluorobutane (HFE-7100) shows prominent peaks in this area. researchgate.net The C-H stretching vibrations of the methyl group would appear around 2800-3000 cm⁻¹. researchgate.net

Table 2: Expected Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy Technique
C-H stretching2800-3000IR, Raman
C-O stretching1050-1250IR (strong), Raman (strong)
C-F stretching1100-1400IR (very strong), Raman

This table is based on characteristic group frequencies for ethers and fluorinated compounds.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the separation and quantification of this compound from various matrices.

Gas Chromatography (GC) Method Development

Gas chromatography is the premier technique for the analysis of volatile, thermally stable compounds like this compound. Method development involves optimizing several parameters to achieve good resolution, sensitivity, and analysis time.

Column Selection: A non-polar or mid-polar capillary column is typically suitable for the separation of ethers. For fluorinated compounds, a column with a stationary phase such as 5% diphenyl / 95% dimethyl polysiloxane is often used. The choice of column will depend on the complexity of the sample matrix.

Temperature Programming: A temperature program starting at a low temperature and gradually increasing will allow for the separation of compounds with different boiling points. For this compound, which has a boiling point of approximately 60-61°C, a starting temperature of around 40°C would be appropriate. chemicalbook.comfluoryx.com

Injector and Detector: A split/splitless injector is commonly used. For detection, a Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Mass Spectrometer (MS) offers definitive identification.

Table 3: Example GC Method Parameters for this compound Analysis

Parameter Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium, constant flow 1.0 mL/min
Oven Program 40°C (hold 2 min), ramp to 200°C at 10°C/min, hold 5 min
Injector Splitless, 250°C
Detector Mass Spectrometer (scan range 50-300 m/z)

This table presents a typical starting point for method development.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is generally used for non-volatile or thermally labile compounds. While less common for volatile ethers, HPLC methods can be developed, particularly for non-volatile fluorinated compounds. The development of an HPLC method for this compound would be challenging due to its volatility. However, for higher molecular weight fluorinated ethers or in specific applications, HPLC could be employed.

Method development would involve:

Column Selection: A reversed-phase column, such as a C18 or C8, would be a logical starting point.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol would be used. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary.

Detection: A UV detector would not be suitable as ethers lack a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) would be required for detection.

Given the challenges, specific HPLC methods for short-chain fluorinated ethers are not widely reported. Research on other per- and polyfluoroalkyl substances (PFAS) often utilizes HPLC-MS/MS, but these methods are typically for ionic or more polar compounds. nih.govepa.govspeciation.net

Development of Specialized Extraction and Sample Preparation Protocols

The choice of extraction and sample preparation protocol is critical for accurate and precise analysis and depends heavily on the sample matrix.

Liquid Samples (e.g., Water): For aqueous samples, liquid-liquid extraction (LLE) with a non-polar solvent like hexane (B92381) or solid-phase extraction (SPE) can be used to isolate and concentrate the analyte. SPE cartridges with a sorbent that has an affinity for non-polar compounds would be effective.

Solid Samples (e.g., Soil, Tissues): For solid matrices, pressurized liquid extraction (PLE) or Soxhlet extraction with an appropriate solvent can be employed. The volatility of this compound must be considered to prevent losses during solvent evaporation steps. nih.gov

Air Samples: For air monitoring, active sampling onto sorbent tubes followed by thermal desorption and GC-MS analysis is a standard technique for volatile organic compounds (VOCs).

Headspace Analysis: For the analysis of volatile compounds in liquid or solid samples, static or dynamic headspace analysis coupled with GC-MS is a powerful, solvent-free technique. youtube.com

The stability and non-polar nature of fluorinated ethers necessitate careful selection of materials to avoid contamination and analyte loss during sample preparation. organomation.com

Theoretical and Computational Studies of Methyl 1h,1h Nonafluoropentyl Ether

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various molecular properties.

Density Functional Theory (DFT) is a widely used computational method for studying fluorinated ethers due to its favorable balance of accuracy and computational cost. rsc.orgmdpi.com DFT calculations are employed to optimize the molecular geometry, providing predictions of bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's three-dimensional structure.

Furthermore, DFT is used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net For fluorinated compounds, DFT has been used to explore structure-property relationships, revealing how factors like chain length influence dipole moments, polarizability, and electronic properties. researchgate.net

Table 1: Representative DFT-Calculated Molecular Properties This table presents typical parameters obtained from DFT calculations for hydrofluoroethers. The values are illustrative and depend on the specific level of theory and basis set used.

Property Typical Calculated Value
HOMO Energy -8.0 to -10.0 eV
LUMO Energy 0.5 to 2.0 eV
HOMO-LUMO Gap 8.5 to 12.0 eV

Due to the presence of multiple single bonds, Methyl 1H,1H-nonafluoropentyl ether can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them.

Table 2: Illustrative Conformational Energy Data This table provides an example of the kind of data generated during a conformational analysis of a flexible fluorinated ether.

Conformer Dihedral Angle (C-O-C-C) Relative Energy (kcal/mol) Boltzmann Population (%) at 298 K
Anti ~180° 0.00 75%
Gauche (+) ~60° 0.85 12.5%

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

While quantum chemical calculations excel at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules. MD simulations model the movements of atoms and molecules over time based on classical mechanics, allowing for the investigation of bulk properties and intermolecular interactions.

For fluorinated ethers, MD simulations are particularly useful for understanding their behavior as solvents or in electrolyte solutions. rsc.org These simulations can reveal details about the solvation structure, showing how solvent molecules arrange themselves around a solute, such as a lithium ion in a battery electrolyte. rsc.org By analyzing the trajectories of the molecules, properties like radial distribution functions can be calculated, which provide insight into the local molecular environment and the strength of intermolecular forces.

Computational Modeling of Reaction Mechanisms and Transition States

Computational methods are indispensable for elucidating the mechanisms of chemical reactions. nih.gov For hydrofluoroethers, a key area of study is their atmospheric degradation, primarily initiated by reaction with hydroxyl (OH) radicals. researchgate.netresearchgate.net

Theoretical calculations can map out the entire potential energy surface for a reaction. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. researchgate.net The energy of the transition state relative to the reactants determines the activation energy, which is a key factor controlling the reaction rate. Methods like Transition State Theory (TST) can be combined with quantum chemical calculations to predict reaction rate constants. researchgate.netresearchgate.net

Prediction of Spectroscopic Signatures via Computational Methods

Computational chemistry can predict various spectroscopic properties of molecules, which serves as a powerful tool for interpreting experimental spectra. core.ac.uk After performing a geometry optimization using a method like DFT, the vibrational frequencies of the molecule can be calculated. scispace.com

These calculated frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.) and can be used to simulate the infrared (IR) and Raman spectra. researchgate.net By comparing the computed spectrum with an experimental one, researchers can confirm the structure of the molecule and assign specific spectral peaks to particular molecular motions. This synergy between computational prediction and experimental measurement is a cornerstone of modern chemical analysis. core.ac.uk

Table 3: Example of Predicted Vibrational Frequencies This table shows a selection of typical vibrational modes and their computationally predicted frequencies for a hydrofluoroether.

Vibrational Mode Predicted Frequency (cm⁻¹)
C-H Stretch 2950 - 3050
C=O Stretch (impurity) 1700 - 1750
C-F Stretch 1100 - 1350

Computational Approaches to Structure-Property Relationships

A major goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. This is often referred to as Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) studies. rsc.orgchemrxiv.org

For hydrofluoroethers, computational models can be used to predict properties such as boiling point, viscosity, density, and environmental impact indicators like Global Warming Potential (GWP). researchgate.net By systematically modifying the molecular structure in silico (e.g., changing chain length, branching, or the degree of fluorination) and calculating the resulting properties, researchers can develop models that correlate specific structural features with desired outcomes. These models are invaluable for the rational design of new compounds with optimized properties for specific applications, such as heat transfer fluids or solvents, while minimizing adverse environmental effects. researchgate.netresearchgate.net

Applications of Methyl 1h,1h Nonafluoropentyl Ether in Materials Science and Chemical Engineering

Role as a Specialized Solvent in Organic Synthesis and Industrial Processes

The utility of ethers as solvents is well-established in organic chemistry. However, the drive towards "green chemistry" has spurred research into more environmentally benign alternatives to traditional solvents like tetrahydrofuran (B95107) (THF) and tert-butyl methyl ether (MTBE). In this context, partially fluorinated ethers like methyl 1H,1H-nonafluoropentyl ether offer a unique combination of properties.

Solvation Properties in Heterogeneous and Homogeneous Reaction Systems

This compound's highly fluorinated structure imparts upon it a distinct solvency profile. While not a universal solvent, it demonstrates good solubility for many fluorinated compounds. Its ether linkage provides a site for coordination with Lewis acids and organometallic species, a crucial aspect for many catalytic reactions. In homogeneous reaction systems, its chemical stability is a significant advantage. Unlike some traditional ether solvents, it is more resistant to peroxide formation, which enhances safety and reaction consistency.

In heterogeneous catalysis, the solvent's role extends to influencing the interaction of reactants with the catalyst surface. The hydrophobic nature of fluorinated ethers can be advantageous in certain biphasic reactions, facilitating product separation. The choice of solvent can significantly impact reaction yields and selectivity, and the unique properties of this compound make it a subject of interest for optimizing specific chemical transformations.

Recyclability and Green Chemistry Considerations for Solvent Applications

A significant driver for the adoption of alternative solvents is their environmental footprint. This compound, in the broader context of greener ether solvents like cyclopentyl methyl ether (CPME), is valued for its potential in creating more sustainable chemical processes. nih.govsigmaaldrich.com Key properties that contribute to its "green" credentials include a higher boiling point and lower latent heat of vaporization compared to some traditional solvents, which can facilitate easier recovery and recycling. nih.gov

Table 1: Comparative Properties of Ethereal Solvents

Property This compound Cyclopentyl Methyl Ether (CPME) Tetrahydrofuran (THF)
Boiling Point Data not available in provided sources 106 °C 66 °C
Peroxide Formation More resistant Resists formation sigmaaldrich.com Prone to formation
Key "Green" Feature Potential for recyclability High stability, hydrophobicity nih.govsigmaaldrich.com Lower boiling point can lead to evaporative losses

Application as a Chemical Intermediate in the Synthesis of Advanced Materials

Beyond its role as a solvent, this compound serves as a valuable building block in the synthesis of specialized fluorinated materials.

Precursor for Fluorinated Polymers and Copolymers

The synthesis of high-performance polymers often involves the incorporation of fluorine to enhance properties such as thermal stability, chemical resistance, and low surface energy. Highly fluorinated diols, which can be derived from compounds like this compound, are key monomers in the production of fluorinated poly(arylene alkylene ether)s. canada.ca These polymers are created through polycondensation reactions. canada.ca The resulting materials exhibit high thermal stability, with degradation temperatures often exceeding 380 °C, making them suitable for applications in demanding environments. canada.ca The introduction of the fluorinated aliphatic ether segment can also influence the polymer's glass transition temperature and mechanical properties. canada.ca

Integration into Functional Coatings and Surface Modifiers

The low surface energy characteristic of fluorinated compounds is highly desirable for creating functional coatings with properties such as hydrophobicity, oleophobicity, and anti-fouling characteristics. By incorporating this compound or its derivatives into polymer backbones or as side chains, it is possible to tailor the surface properties of materials. These modified surfaces find applications in a wide range of areas, from self-cleaning coatings to biomedical devices where resistance to biofouling is critical. The presence of the fluorinated ether moiety at the surface minimizes adhesion of water, oils, and other contaminants.

Incorporation into Surfactant and Emulsifier Formulations

Surfactants are molecules with both hydrophilic (water-attracting) and lipophilic (oil-attracting) parts, allowing them to stabilize mixtures of oil and water, known as emulsions. sanyo-chemical-solutions.com Fluorinated compounds are known to be effective components in specialized surfactant formulations.

The structure of this compound, with its polar ether group and nonpolar fluorinated alkyl chain, makes it a candidate for use as a component in or a precursor for fluorosurfactants. These surfactants can be nonionic, where the hydrophilic portion is a non-dissociable group like a polyoxyethylene chain. firp-ula.org

Fluorosurfactants are particularly effective at lowering surface tension and are used in applications where high performance is required. They are integral to the process of emulsion polymerization, where they stabilize monomer droplets in an aqueous phase, allowing for the synthesis of high molecular weight polymers for use in paints, adhesives, and textiles. sanyo-chemical-solutions.comkao.com The unique properties of fluorinated surfactants also make them valuable in formulations for industrial detergents, wetting agents, and foam controllers. kao.com

Development of Novel Fluorosurfactants with Tailored Properties

While this compound is not a traditional starting material for the synthesis of fluorosurfactants, its properties make it a valuable solvent and intermediate in the creation of advanced fluorinated materials with surfactant-like characteristics. One notable application is its use in the synthesis of fluorinated diblock copolymers. chemicalbook.com These copolymers, which possess both a fluorinated segment and a non-fluorinated segment, can self-assemble into various nanostructures and exhibit surfactant properties.

The synthesis of such materials often involves leveraging the unique solvency of hydrofluoroethers like this compound. Its ability to dissolve a range of fluorinated and non-fluorinated compounds makes it a suitable medium for polymerization reactions that create these specialized block copolymers. chemimpex.com Research into the synthesis of novel fluorosurfactants is driven by the need for more environmentally friendly and biocompatible alternatives to traditional perfluorinated surfactants, which have faced scrutiny due to their persistence and potential toxicity. whiterose.ac.uk The development of fluorosurfactants from biomass-derivable starting materials is one such avenue being explored to create more sustainable options. whiterose.ac.uk

Micellar and Self-Assembly Behavior in Solution

The self-assembly of molecules in solution is a fundamental concept in materials science, leading to the formation of organized structures like micelles. While studies focusing specifically on the micellar behavior of pure this compound are not extensively documented, research on related hydrofluoroether systems provides significant insights.

A notable area of research is the use of amphiphilic hydrofluoroether additives to induce the formation of micelle-like structures in non-aqueous electrolytes, such as those used in Lithium-Sulfur (Li-S) batteries. In these systems, the hydrofluoroether molecules are engineered with a polar "head" and a fluorinated "tail." This amphiphilic nature drives their self-assembly into micellar aggregates in solution. This process is analogous to the behavior of traditional surfactants in water.

The formation of these micelles can be influenced by factors such as the concentration of the HFE additive and the presence of salts. For instance, in a study on HFE additives for Li-S batteries, the self-assembly into micelle-like complexes was driven by the incompatibility of ethylene (B1197577) oxide (EO) groups with a fluorinated solvent. This equilibrium of nanostructures can be affected by variables like temperature and salt concentration, leading to changes in the size and shape of the micelles.

This self-assembly behavior is crucial for the performance of these advanced battery systems. The micellar structures can create specific domains within the electrolyte, for example, by encapsulating ions and facilitating their transport while suppressing unwanted side reactions.

The study of solvent-induced polymorphism in the self-assembly of molecules like trimesic acid at solid-liquid interfaces further highlights the critical role of the solvent environment in directing the formation of ordered structures. whiterose.ac.uk In these systems, the solvent can dictate which polymorphic form of a self-assembled monolayer is thermodynamically more stable. whiterose.ac.uk

Contribution to Emerging Technologies in Industrial Chemistry

This compound is making significant contributions to the advancement of more sustainable and efficient industrial chemical processes. Its favorable environmental profile and unique physical properties are key to its role in the low-carbon chemical industry and in advanced separation technologies.

Use in Low-Carbon Chemical Industry Applications

The chemical industry is under increasing pressure to reduce its carbon footprint and move towards more sustainable practices. weforum.org A key strategy in this transition is the replacement of hazardous and environmentally harmful chemicals with greener alternatives. manufacturingchemist.com this compound, with its zero ozone depletion potential and low global warming potential, is an exemplary case of a substance contributing to a low-carbon chemical industry. wikipedia.orgchemicalbook.com

It serves as a replacement for chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and perfluorocarbons (PFCs), which have been phased out due to their detrimental environmental impact. wikipedia.orgchemicalbook.com The applications where this compound is a preferred alternative are diverse and include its use as a solvent, cleaning fluid, heat transfer agent, and refrigerant. chemicalbook.comgoogle.com

The use of such hydrofluoroethers is a critical component of the industry's efforts to deploy low-carbon emitting technologies (LCETs). weforum.org By substituting high-GWP compounds, the chemical industry can significantly reduce its greenhouse gas emissions.

Below is a table comparing the environmental properties of this compound (HFE-7100) with older, legacy solvents.

PropertyThis compound (HFE-7100)CFC-113HCFC-141b
Ozone Depletion Potential (ODP) 0 chemicalbook.com0.80.11
Global Warming Potential (GWP, 100-yr) 320 chemicalbook.com6130725
Atmospheric Lifetime (years) 5 chemicalbook.com859.2

Role in Advanced Separation Processes

The unique physical properties of this compound, such as its low surface tension, low viscosity, and high density, make it highly effective in a variety of advanced separation and cleaning processes. chemicalbook.comfluorochemie.com These properties allow it to penetrate tight spaces and effectively remove contaminants without leaving residues, which is critical in high-tech industries. chemimpex.com

One of its primary applications is in precision cleaning of sensitive components in the electronics and aerospace industries. fluorined-chemicals.comnasa.gov For instance, it is used for the defluxing of printed circuit boards and the cleaning of semiconductor components. fluorined-chemicals.com Its compatibility with a wide range of materials, including many plastics and elastomers, further enhances its utility in these applications. 3m.com

This compound also serves as a carrier fluid for lubricant deposition and as a rinsing agent. besttechnologyinc.com In forensic science, it is used as a carrier solvent in the development of latent fingerprints on porous surfaces. www.gov.uk

The table below summarizes some of the key physical properties of this compound that are relevant to its role in separation processes.

PropertyValue
Boiling Point 61 °C 3m.com
Vapor Pressure 202 mmHg @ 25 °C
Liquid Density 1.52 g/mL @ 25 °C fluorined-chemicals.com
Surface Tension 13.6 mN/m @ 25 °C chemicalbook.com
Kinematic Viscosity 0.38 cSt @ 25 °C chemicalbook.com

Environmental Behavior and Fate of Methyl 1h,1h Nonafluoropentyl Ether

Environmental Transport and Distribution Pathways

The movement and ultimate distribution of Methyl 1H,1H-nonafluoropentyl ether in the environment are governed by its distinct physicochemical properties. Its high vapor pressure and low solubility in water are key determinants of its partitioning behavior among the atmosphere, water, and soil.

Atmospheric Partitioning and Transport

Due to its high volatility and a high Henry's Law constant, this compound is expected to rapidly partition to the atmosphere after release. purdue.edu This characteristic suggests that the atmosphere is the primary transport pathway for this compound. Once in the atmosphere, it has an estimated lifetime of approximately 4.1 years. purdue.educhemicalbook.com Its zero ozone depletion potential (ODP) indicates it does not contribute to the destruction of the stratospheric ozone layer. chemicalbook.comacota.co.uk However, it does have a global warming potential (GWP) of 320 over a 100-year time horizon (IPCC 2001 method), meaning it is a greenhouse gas. purdue.edu

The primary atmospheric sink for this compound is reaction with hydroxyl (OH) radicals. purdue.edu Studies on its isomer, HFE-7100, have also investigated its reaction with chlorine (Cl) atoms in the gas phase, which contributes to its atmospheric degradation. nih.gov The expected atmospheric degradation products for methyl nonafluorobutyl ether include n-perfluorobutyric acid, carbon dioxide (CO2), and hydrogen fluoride (B91410) (HF). purdue.edu

Table 1: Atmospheric Properties of Methyl Nonafluorobutyl Ether (HFE-7100)

PropertyValueReference
Atmospheric Lifetime~4.1 years purdue.educhemicalbook.com
Ozone Depletion Potential (ODP)0 chemicalbook.comacota.co.uk
Global Warming Potential (GWP, 100-yr)320 (IPCC 2001) purdue.edu

Hydrospheric and Geospheric Movement

Given its low water solubility and high volatility, this compound is not expected to persist in significant concentrations in water bodies or soil. nih.gov Any release to aquatic or terrestrial environments will likely result in rapid volatilization to the atmosphere. purdue.edu This high potential to move from water to the atmosphere also means its potential to bioconcentrate in aquatic organisms is low. purdue.edu Testing results for HFE-7100 indicate that it has insignificant toxicity to aquatic organisms at its saturation point. purdue.edu

Movement within the soil column is also expected to be limited. The compound's properties suggest that it will preferentially partition into the gas phase within soil pores rather than adsorbing to soil particles or dissolving in soil water, thus facilitating its transport to the atmosphere. purdue.edu

Sorption and Desorption Dynamics in Environmental Matrices

The tendency of a chemical to bind to soil and sediment particles is a critical factor in its environmental mobility and bioavailability. For non-ionic organic compounds like this compound, sorption is often related to the organic carbon content of the soil or sediment. A key parameter for this is the soil organic carbon-water (B12546825) partition coefficient (Koc).

Degradation Mechanisms in Environmental Compartments

The persistence of this compound in the environment is determined by its susceptibility to breakdown through various chemical and biological processes.

Abiotic Transformation Processes (e.g., Phototransformation, Hydrolysis)

Abiotic degradation processes, such as phototransformation (breakdown by light) and hydrolysis (reaction with water), can be significant fate processes for some chemicals. However, for hydrofluoroethers like this compound, these pathways are generally not considered to be major routes of degradation under typical environmental conditions. The carbon-fluorine bonds in its structure are very strong, making it resistant to many chemical reactions.

Biotic Degradation and Microbial Metabolism

The available information suggests that this compound is resistant to biodegradation. purdue.edu A material safety data sheet for its isomer, HFE-7100, states that the substance has chemical moieties that are resistant to biodegradation and is likely to only undergo partial biodegradation in the environment. purdue.edu

Studies on other novel hydrofluoroether alcohols have shown that the introduction of certain functional groups, such as thioether linkages, can increase the rate of biodegradation. nih.gov However, the basic structure of this compound, with its stable ether linkage and highly fluorinated alkyl chain, is expected to be recalcitrant to microbial attack. Specific studies detailing the microbial metabolism pathways and degradation rates for this compound are not currently available in the scientific literature.

Bioaccumulation Potential and Environmental Persistence Evaluation

Hydrofluoroethers like HFE-7100 are characterized by high volatility and a significant tendency to partition from water into the atmosphere. purdue.edu This physical property plays a crucial role in limiting their bioavailability in aquatic environments, thereby reducing their potential for bioconcentration in aquatic organisms. purdue.edu Testing on HFE-7100 indicates that it has insignificant toxicity to aquatic organisms at its saturation point. purdue.edu

The environmental persistence of these compounds is primarily dictated by their atmospheric lifetime. For HFE-7100, the atmospheric lifetime is estimated to be approximately 4.1 years. purdue.edu The primary degradation pathway in the atmosphere is reaction with hydroxyl (OH) radicals. acs.org Atmospheric degradation of the isomers in HFE-7100 is expected to produce perfluorobutyric acid, carbon dioxide, and hydrogen fluoride. purdue.edu While certain chemical components of HFE-7100 are resistant to biodegradation, its high volatility means it is likely to rapidly disappear from aerobic environments, moving into the atmosphere. purdue.edu The environmental persistence of these substances has raised global concerns, leading to regulations and the phasing out of production of some per- and polyfluoroalkyl substances (PFAS), which include certain HFEs. www.gov.uk

Table 1: Environmental Properties of HFE-7100 (Surrogate for this compound)

PropertyValueReference
Atmospheric Lifetime~4.1 years purdue.edu
Global Warming Potential (GWP, 100-year ITH)280-320 purdue.edu
Ozone Depletion Potential (ODP)0 purdue.edu
Bioaccumulation PotentialLow, due to high volatility purdue.edu

Environmental Fate Modeling and Prediction

Environmental fate models are crucial tools for predicting the distribution and concentration of chemicals in various environmental compartments. These models integrate a chemical's physical-chemical properties with environmental parameters to forecast its behavior.

Multi-Media Environmental Modeling Approaches

These models are built on the principle of mass balance, tracking the inputs (emissions) and outputs (degradation, advection) from each environmental compartment. researchgate.net The U.S. Environmental Protection Agency (EPA) and other institutions have developed various multi-media models to assess chemical risks. epa.gov

Fugacity-Based Models for Environmental Distribution

Fugacity-based models are a specific and widely used type of multi-media environmental model. tul.cznih.gov Fugacity, with units of pressure, represents the "escaping tendency" of a chemical from a particular phase. tul.czunipd.it When the fugacity of a chemical is the same in two adjacent compartments, they are in equilibrium, and there is no net transfer of the chemical between them.

Fugacity models are categorized into different levels of complexity (Levels I, II, III, and IV), from simple equilibrium distribution (Level I) to dynamic, non-steady-state conditions (Level IV). ulisboa.pt A Level III fugacity model, for instance, can predict the steady-state concentrations of a chemical in different environmental compartments when there is a continuous emission. trentu.ca

To run a fugacity model, key inputs are required, as outlined in the table below.

Table 2: Typical Input Parameters for a Fugacity Model

ParameterDescription
Chemical NameThe name of the substance being modeled.
Molecular MassThe molar mass of the chemical.
Water SolubilityThe maximum amount of the chemical that can dissolve in water.
Vapor PressureThe pressure exerted by the vapor in equilibrium with the liquid at a given temperature.
Log KowThe octanol-water partition coefficient, indicating the chemical's lipophilicity.
Reaction Half-livesThe time it takes for half of the chemical to degrade in each environmental medium (air, water, soil, sediment).
Emission RatesThe rate at which the chemical is released into the environment.

Source: trentu.ca

For a compound like this compound, its high vapor pressure and low water solubility would result in a high fugacity capacity in air and a low fugacity capacity in water, driving its distribution into the atmosphere.

Validation of Predictive Models with Experimental Data

The reliability of any environmental fate model depends on its validation with real-world experimental data. www.gov.uk This process involves comparing the model's predictions with measured concentrations of the chemical in various environmental media. For instance, a study on perfluorooctanoic acid (PFOA) linked several environmental fate and transport models, and the results were compared with several thousand measurements in municipal well water, showing a good correlation after calibration.

However, for this compound and even its surrogate HFE-7100, there is a scarcity of published experimental data on its environmental concentrations. An experimental study on the impact of HFE-7100 droplets on a heated surface noted that existing models were inadequate to describe its behavior in that specific context, highlighting the need for robust experimental data for model validation. nist.gov The validation of predictive models for emerging contaminants is an ongoing area of research, with various scientific methods being employed to improve the accuracy of these models. www.gov.uk

Future Research Directions and Emerging Applications of Methyl 1h,1h Nonafluoropentyl Ether

Development of Sustainable Synthesis Routes

The current synthesis of Methyl 1H,1H-nonafluoropentyl ether often involves the reaction of heptafluorobutyryl fluoride (B91410) with dimethyl ether in the presence of a silver fluoride catalyst. chemicalbook.com While effective, future research is increasingly focused on developing more sustainable and "green" synthesis routes that minimize waste and utilize renewable resources.

One promising avenue is the exploration of biomass-derived feedstocks. rsc.orgresearchgate.netrsc.org Research into converting biomass into syngas, which can then be used to produce methanol (B129727) and subsequently dimethyl ether, offers a potential pathway to a more sustainable starting material. rsc.orgcetjournal.it The challenge lies in efficiently converting biomass-derived intermediates into the required fluorinated precursors.

Future research will likely focus on:

Catalytic processes from renewable feedstocks: Investigating novel catalytic systems that can directly convert biomass-derived molecules into fluorinated ethers, potentially bypassing multiple synthesis steps.

Green chemistry metrics: Applying metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI) to evaluate and optimize new synthetic routes, ensuring they are environmentally benign. ethz.chmdpi.comnih.govtudelft.nlsemanticscholar.org

Electrochemical synthesis: Exploring electrochemical methods for fluorination, which can offer milder reaction conditions and reduce the need for hazardous reagents. fluorochemie.com

Table 1: Comparison of Green Chemistry Metrics for Chemical Synthesis

MetricDescriptionIdeal ValueFocus
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%100%Efficiency of atom incorporation
E-Factor Total weight of waste / Weight of product0Waste generation
Process Mass Intensity (PMI) Total mass in a process / Mass of product1Overall process efficiency
Reaction Mass Efficiency (RME) Mass of the desired product / Total mass of reactants100%Mass efficiency of the reaction

Exploration of Advanced Catalytic Conversions

The high stability of the carbon-fluorine (C-F) bond in this compound presents both a challenge and an opportunity for catalytic conversions. nih.govbaranlab.org While its inertness is advantageous for many of its current applications, selectively activating and functionalizing the C-F bond could open doors to the synthesis of novel fluorinated molecules. springernature.comnih.govbaranlab.orgacs.orgrutgers.edu

Future research in this area will likely concentrate on:

C-F Bond Functionalization: Developing transition-metal-free catalytic systems that can selectively cleave and functionalize the C-F bonds in hydrofluoroethers. springernature.comnih.govbaranlab.org This could lead to the production of valuable fluorinated building blocks for pharmaceuticals and agrochemicals.

Catalytic Upgrading: Investigating catalytic processes to convert this compound into fluorinated monomers for the synthesis of high-performance polymers. rutgers.edu

Lewis Acid Catalysis: Exploring the use of Lewis acid catalysts to facilitate the reaction of the ether with various nucleophiles, enabling the introduction of new functional groups. google.com

Integration into Smart Materials and Responsive Systems

"Smart" materials, which can respond to external stimuli, represent a frontier in materials science. mdpi.comhit.edu.cnnsf.gov The unique properties of this compound, such as its low surface tension, thermal stability, and compatibility with many polymers, make it a candidate for incorporation into such systems. fluorochemie.comchemicalbook.com

Emerging research directions include:

Stimuli-Responsive Polymers: Investigating the use of this hydrofluoroether as a solvent or plasticizer in the development of polymers that respond to changes in temperature, pH, or light. hit.edu.cnnsf.govnih.govrsc.orgresearchgate.netsigmaaldrich.comnih.govrsc.orgresearchgate.net Its presence could modulate the swelling behavior or mechanical properties of the polymer network.

Self-Healing Materials: Exploring the potential of incorporating microcapsules filled with this compound into polymer matrices. acs.org Upon damage, the release of the ether could act as a solvent to facilitate chain mobility and promote self-healing.

Responsive Coatings: Developing coatings that can change their surface properties, such as wettability or lubricity, in response to an external trigger, where the hydrofluoroether could act as a releasable agent.

Investigation of Novel Environmental Remediation Technologies

While this compound has a favorable environmental profile compared to older fluorinated compounds, its persistence in the environment is still a consideration. chemicalbook.comwikipedia.org The atmospheric lifetime is estimated to be around 4.1 years. chemicalbook.com Therefore, the development of effective remediation technologies is an important area of future research.

Key research areas are:

Advanced Oxidation Processes (AOPs): Studying the efficacy of AOPs, such as ozonation or photocatalysis, for the degradation of this hydrofluoroether in water and air. researchgate.netmdpi.commdpi.comekb.egresearchgate.net These processes generate highly reactive species that can break down the stable C-F bonds.

Bioremediation: Investigating the potential of microorganisms to degrade this compound. wikipedia.orgnih.govnih.gov While challenging due to the compound's stability, the identification or engineering of microbes with the necessary metabolic pathways is a long-term goal.

Adsorption Technologies: Developing and optimizing adsorbent materials, such as activated carbon fibers, for the efficient capture and removal of the ether from waste streams. chemicalbook.com

Table 2: Potential Environmental Remediation Technologies for Hydrofluoroethers

TechnologyDescriptionPotential AdvantagesResearch Focus
Advanced Oxidation Processes (AOPs) Generation of highly reactive radicals (e.g., •OH) to break down organic pollutants.Can achieve complete mineralization.Development of efficient catalysts and optimization of reaction conditions.
Bioremediation Use of microorganisms to metabolize and detoxify pollutants.Potentially low-cost and environmentally friendly.Isolation and engineering of microbial strains with degradation capabilities.
Adsorption Physical binding of molecules onto the surface of a porous material.Effective for concentrating pollutants from large volumes.Synthesis of high-capacity and selective adsorbent materials.

Frontiers in Computational Chemistry for Fluorinated Ethers

Computational chemistry provides powerful tools to understand and predict the behavior of molecules, guiding experimental research and accelerating the discovery of new applications. rsc.orgwiley-vch.defigshare.compsu.edu For this compound, computational studies are crucial for elucidating its properties and interactions at the molecular level.

Future computational research will likely involve:

Density Functional Theory (DFT) Studies: Performing DFT calculations to investigate the electronic structure, reactivity, and non-covalent interactions of the ether with other molecules. rsc.orgresearchgate.net This can provide insights into its solvation properties and behavior in different chemical environments.

Molecular Dynamics (MD) Simulations: Using MD simulations to model the behavior of the ether in complex systems, such as polymer blends or at interfaces. rsc.orgwiley-vch.de This can help predict material properties and guide the design of new formulations. rsc.orgwiley-vch.depsu.edunumberanalytics.com

Predictive Modeling: Developing computational models to predict the environmental fate and transport of this hydrofluoroether, as well as its potential for bioaccumulation.

Synergistic Applications with Other Advanced Materials

The unique properties of this compound make it an ideal component for creating synergistic effects when combined with other advanced materials. Its low viscosity, high dielectric strength, and thermal stability can enhance the performance of various systems. fluorochemie.comchemicalbook.com

Promising areas for future research include:

Advanced Electrolytes: Continuing the development of non-flammable electrolytes for lithium-ion batteries by blending the hydrofluoroether with conventional carbonate solvents and novel lithium salts. sigmaaldrich.comchemicalbook.com

Thermal Interface Materials (TIMs): Investigating the use of this compound as a dispersing agent for thermally conductive nanoparticles (e.g., boron nitride, graphene) to create high-performance TIMs for electronics cooling.

Nanoparticle Dispersions: Utilizing its properties as a low-surface-tension solvent to create stable dispersions of nanoparticles for use in coatings, composites, and other nanotechnology applications.

Q & A

Q. What are the recommended spectroscopic techniques for confirming the structural integrity of Methyl 1H,1H-nonafluoropentyl ether after synthesis?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying structural features. For fluorinated ethers, 19F^{19}\text{F} NMR is essential to confirm fluorine substitution patterns, while 1H^{1}\text{H} NMR identifies proton environments (e.g., methyl groups). For example, in related fluorinated vinyl ethers, distinct 1H^{1}\text{H} NMR peaks for vinyl protons appear at δ 6.2–6.8 ppm in acetone-d6_6 . Fourier Transform Infrared (FTIR) spectroscopy can also validate functional groups (e.g., C-F stretches at 1000–1300 cm1^{-1}) . Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy.

Q. How should researchers safely handle this compound in laboratory settings?

  • Answer : Follow hazard codes such as P201 (obtain specialized instructions before use) and P210 (avoid heat/open flames) as outlined for structurally similar fluorinated ethers . Use fume hoods, wear fluoropolymer-resistant gloves, and store in inert atmospheres. First-aid measures include immediate decontamination of exposed skin/eyes and medical consultation . Toxicity data for analogous compounds (e.g., cyclopentyl methyl ether) suggest prioritizing respiratory and dermal exposure controls .

Q. What synthetic routes are validated for this compound, and how can purity be optimized?

  • Answer : Fluorinated ethers are typically synthesized via nucleophilic substitution or catalytic fluorination. For example, chlorotrifluoroethylene-based ethers are prepared by reacting fluorinated alcohols with methyl halides under anhydrous conditions . Purification via fractional distillation or preparative chromatography (e.g., using fluorous silica gel) minimizes perfluorinated byproducts. Purity ≥98% is achievable, as reported for similar perfluoropentyl ethers .

Advanced Research Questions

Q. How can contradictory toxicity data for this compound be resolved in experimental design?

  • Answer : Discrepancies often arise from species-specific metabolic pathways or exposure routes. For instance, inhalation studies in rodents may not align with dermal exposure outcomes in primates. Use the ATSDR framework to standardize variables:
VariableCriteria
SpeciesRodents vs. primates
Exposure RouteInhalation, oral, dermal
EndpointsHepatic/renal biomarkers, histopathology
Cross-validate with in vitro models (e.g., hepatocyte assays) to isolate mechanistic effects .

Q. What experimental strategies can elucidate the phase-separation behavior of this compound in solvent mixtures?

  • Answer : Cloud point measurements are critical for studying phase behavior. For example, in binary mixtures of fluorinated ethers and ionic liquids, phase boundaries are mapped by varying water content and temperature . Design experiments as follows:
  • Step 1 : Prepare mixtures at controlled molar ratios.
  • Step 2 : Monitor turbidity via UV-Vis spectroscopy during heating/cooling cycles.
  • Step 3 : Plot phase diagrams (temperature vs. composition) to identify biphasic regions.
    Reference data for tert-butyl methyl ether (cloud points at 25–40°C) can guide initial parameters .

Q. How do fluorination patterns in this compound influence its reactivity in polymer synthesis?

  • Answer : The degree and position of fluorine atoms affect electron-withdrawing properties, altering reaction kinetics. For example, perfluorinated vinyl ethers exhibit reduced reactivity in radical polymerization due to fluorine’s electronegativity, requiring initiators like azobisisobutyronitrile (AIBN) at elevated temperatures . Compare 19F^{19}\text{F} NMR shifts to correlate substitution patterns with reactivity:
Fluorine Positionδ (ppm)Reactivity Trend
Terminal -CF3_3-80 to -85Low
Internal -CF2_2--110 to -120Moderate

Methodological Notes

  • Toxicity Studies : Prioritize ATSDR’s systemic effect categories (hepatic, renal, respiratory) when designing assays .
  • Synthetic Optimization : Use fluorinated solvents (e.g., perfluorohexane) to avoid side reactions during etherification .
  • Data Interpretation : Cross-reference NMR/FTIR spectra with databases for fluorinated compounds (e.g., CAS 16627-68-2 analogs) .

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